Acetaldehyde-13C

説明

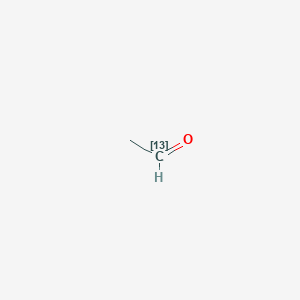

Structure

3D Structure

特性

IUPAC Name |

acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

45.045 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Precision of a Single Atom

An In-depth Technical Guide to Acetaldehyde-¹³C for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical and metabolic research, stable isotope-labeled compounds are indispensable tools. Acetaldehyde-¹³C, an isotopically labeled variant of the common organic compound ethanal, stands out for its utility in providing precise, quantifiable data in complex biological and chemical systems. By replacing a naturally abundant ¹²C atom with a heavier, non-radioactive ¹³C isotope, researchers can "tag" and trace the molecule through intricate pathways without altering its fundamental chemical reactivity.

This guide, designed for professionals in research and drug development, delves into the core properties, applications, and methodologies associated with Acetaldehyde-¹³C. We will move beyond simple definitions to explore the causality behind its use in experimental design, grounding our discussion in the principles of mass spectrometry and nuclear magnetic resonance, and providing actionable protocols for its application.

Core Physicochemical and Spectroscopic Properties

The physical properties of Acetaldehyde-¹³C are virtually identical to those of its unlabeled counterpart due to the negligible effect of isotopic substitution on intermolecular forces. However, its nuclear and mass properties are fundamentally different, which is the very basis of its utility.

Table 1: Physicochemical Properties of Acetaldehyde and its ¹³C Isotopologues

| Property | Unlabeled Acetaldehyde | Acetaldehyde-1-¹³C | Acetaldehyde-1,2-¹³C₂ |

| Synonyms | Ethanal, Acetic Aldehyde | Ethanal-1-¹³C | Ethanal-1,2-¹³C₂ |

| CAS Number | 75-07-0 | 2188-31-0[1] | 1632-98-0 |

| Molecular Formula | C₂H₄O | ¹³CCH₄O | ¹³C₂H₄O |

| Molecular Weight | 44.05 g/mol [2][3] | 45.05 g/mol [1] | 46.04 g/mol |

| Appearance | Colorless liquid or gas[2][4] | Colorless liquid or gas | Colorless liquid or gas |

| Odor | Pungent, fruity[2][3] | Pungent, fruity | Pungent, fruity |

| Boiling Point | 20.2 °C (68.4 °F)[4] | ~20.2 °C | ~20.2 °C |

| Melting Point | -123.4 °C (-190.1 °F)[4] | ~-123.4 °C | ~-123.4 °C |

| Density | 0.784 g/cm³ (at 20 °C)[4] | ~0.784 g/cm³ | ~0.820 g/mL (at 25 °C) |

| Solubility in Water | Miscible[4] | Miscible | Miscible |

| Storage Temperature | 2-8°C, under inert gas[1][5] | 2-8°C, under inert gas | -20°C |

Spectroscopic Fingerprints: NMR and Mass Spectrometry

The true power of Acetaldehyde-¹³C is revealed through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy provides direct evidence of the labeled carbon's environment. Unlabeled acetaldehyde exhibits two distinct signals in its ¹³C-NMR spectrum, corresponding to the methyl carbon (CH₃) and the carbonyl carbon (CHO).[6]

-

Methyl Carbon (C2): Appears further upfield.

-

Carbonyl Carbon (C1): Appears significantly downfield (>200 ppm) due to the deshielding effect of the highly electronegative oxygen atom.[6][7]

When using Acetaldehyde-¹³C, the signal corresponding to the labeled position will be dramatically enhanced, allowing for unambiguous tracking of that specific carbon atom as it is incorporated into other molecules during a chemical reaction or metabolic process.

Mass Spectrometry (MS): In mass spectrometry, the incorporation of ¹³C results in a predictable mass shift. For example, Acetaldehyde-1-¹³C will have a molecular ion peak at m/z 45.05, while the doubly labeled Acetaldehyde-1,2-¹³C₂ will appear at m/z 46.04. This clear mass difference from the native compound (m/z 44.05) allows for its use as an ideal internal standard for precise quantification, as it co-elutes chromatographically with the analyte of interest but is resolved by the mass spectrometer.[8]

Caption: Simplified workflow for tracing ¹³C from ethanol metabolism.

Internal Standard for Accurate Quantification

The quantification of volatile and reactive compounds like acetaldehyde presents a significant analytical challenge. Acetaldehyde-¹³C serves as an ideal internal standard for methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). [9][10]Because it is chemically identical to the analyte, it accounts for variations in sample extraction, derivatization efficiency, and instrument response. [8]This approach, known as isotope dilution mass spectrometry (IDMS), is the gold standard for achieving the highest accuracy and precision in quantitative analysis.

Elucidation of Reaction Mechanisms

In synthetic chemistry and enzymology, Acetaldehyde-¹³C can be used to unravel complex reaction mechanisms. By tracking the position of the ¹³C label in the reaction products, chemists can determine bond-forming and bond-breaking steps, identify rearrangement pathways, and validate proposed mechanisms.

Experimental Protocols

Protocol 1: Quantification of Acetaldehyde in Plasma using Acetaldehyde-1,2-¹³C₂ by GC-MS

This protocol provides a framework for the quantitative analysis of acetaldehyde in a biological matrix using an internal standard.

1. Materials and Reagents:

-

Acetaldehyde-1,2-¹³C₂ (Internal Standard, IS)

-

Unlabeled Acetaldehyde (Calibration Standard)

-

Plasma samples, collected in the presence of an aldehyde dehydrogenase inhibitor.

-

Derivatization agent: 2,4-dinitrophenylhydrazine (DNPH) solution.

-

Extraction solvent: Dichloromethane or Ethyl Acetate.

-

Anhydrous Sodium Sulfate.

-

GC-MS system with a suitable capillary column.

2. Sample Preparation & Derivatization:

-

Prepare a stock solution of Acetaldehyde-1,2-¹³C₂ in a suitable solvent.

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of unlabeled acetaldehyde.

-

To 100 µL of each plasma sample, calibrator, and blank, add a fixed amount of the Acetaldehyde-1,2-¹³C₂ internal standard solution.

-

Immediately add 200 µL of the DNPH derivatization solution to form the stable acetaldehyde-DNPH hydrazone.

-

Vortex the mixture for 30 seconds and incubate at room temperature for 30 minutes, protected from light.

3. Extraction:

-

Add 500 µL of the extraction solvent to each sample.

-

Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.

-

Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Transfer the dried extract to a GC vial for analysis.

4. GC-MS Analysis:

-

Injector: Use a splitless injection mode at 250°C.

-

Column: Use a mid-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.

-

Monitor the characteristic ions for the native acetaldehyde-DNPH derivative.

-

Monitor the corresponding ¹³C₂-shifted ions for the internal standard derivative.

-

5. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the calibration standards.

-

Determine the concentration of acetaldehyde in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Safety, Handling, and Storage

Acetaldehyde is a hazardous substance, and its isotopically labeled forms must be handled with the same precautions.

-

Hazards: Acetaldehyde is an extremely flammable liquid and vapor (H224). [11]It may cause respiratory irritation (H335) and is suspected of causing genetic defects (H341) and cancer (H350). [11]It is sensitive to air and moisture and can form unstable peroxides upon prolonged storage or autopolymerize. * Handling: All work with Acetaldehyde-¹³C must be performed in a certified chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves (e.g., butyl rubber), and safety goggles. [11][12]Use non-sparking tools and take precautionary measures against static discharge. [12]* Storage: Store containers tightly closed in a cool, dry, and well-ventilated area designated for flammable liquids. [5][11]Storage at 2-8°C is often recommended. [1]For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation and polymerization. [5]

Conclusion

Acetaldehyde-¹³C is more than just a labeled molecule; it is a precision instrument for interrogating complex systems. Its value lies in the unambiguous data it provides, whether for quantifying metabolic fluxes, ensuring analytical accuracy as an internal standard, or defining reaction mechanisms. For researchers and drug development professionals, mastering the application of such tools is fundamental to generating robust, reliable, and insightful data that can accelerate scientific discovery.

References

-

1H- and 13C-NMR Spectroscopic Study of Chemical Equilibria in the System Acetaldehyde + Water. ResearchGate. [Link]

-

Safety Data Sheet: Acetaldehyde. Carl ROTH. [Link]

-

Acetaldehyde | CH3CHO | CID 177. PubChem, NIH. [Link]

-

Measuring δ(13)C values of atmospheric acetaldehyde via sodium bisulfite adsorption and cysteamine derivatisation. PubMed. [Link]

-

Acetaldehyde-13C | CAS No: 2188-31-0. Pharmaffiliates. [Link]

-

Acetaldehyde - properties, characteristics and health effects. PCC Group. [Link]

-

Acetaldehyde. Wikipedia. [Link]

-

C-13 nmr spectrum of ethanal analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

-

Acetaldehyde. Department of Climate Change, Energy, the Environment and Water, Australian Government. [Link]

-

13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0000990). Human Metabolome Database. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Acetaldehyde synthesis. Sciencemadness Discussion Board. [Link]

-

Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

-

Acetaldehyde - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. [Link]

-

Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. PMC, NIH. [Link]

-

Uses of Acetaldehyde in Plastics & Pharma. Advent Chembio. [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC, NIH. [Link]

-

acetal. Organic Syntheses Procedure. [Link]

-

Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. PMC, NIH. [Link]

-

An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. PMC, NIH. [Link]

- Process for preparing acetaldehyde diethyl acetal.

-

Development of Tracer Approaches. Burgess Lab, UT Southwestern. [Link]

-

Metabolic Pathway Confirmation & Discovery By 13C-Labeling. JoVE. [Link]

-

Standard Operating Procedure for the use of Acetaldehyde. Western Carolina University. [Link]

-

The application of Acetaldehyde. Jiangxi Zhongding Biotechnology Co., Ltd.. [Link]

-

Stephen's reaction| Preparation of Acetaldehyde from Acetonitrile. YouTube. [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetaldehyde - properties, characteristics and health effects | PCC [products.pcc.eu]

- 4. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 5. wcu.edu [wcu.edu]

- 6. C-13 nmr spectrum of ethanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. isotope.com [isotope.com]

- 9. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

Guide to the Synthesis and Purification of Acetaldehyde-¹³C₂

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of ¹³C₂-Labeled Acetaldehyde

Stable isotope labeling is a foundational technique in modern drug metabolism and pharmacokinetic (DMPK) studies, proteomics, and metabolomics.[1] Acetaldehyde-¹³C₂, a non-radioactive, isotopically labeled analog of acetaldehyde, serves as an invaluable internal standard and tracer.[2] Its use allows for the unambiguous differentiation between the endogenously produced analyte and the administered standard by mass spectrometry, thereby eliminating matrix effects and improving quantitative accuracy.[3][4] In pharmaceutical development, understanding the metabolic fate of drugs that produce or interact with acetaldehyde is critical, given acetaldehyde's known reactivity and toxicity.[5][6] This guide provides a detailed examination of the robust chemical synthesis and rigorous purification of Acetaldehyde-¹³C₂, designed to equip researchers with the practical knowledge needed for its preparation.

Strategic Synthesis: Selecting the Optimal Pathway

The synthesis of Acetaldehyde-¹³C₂ requires a methodical approach, starting from a commercially available, fully labeled two-carbon precursor. The two most reliable and commonly employed strategies are the controlled oxidation of Ethanol-¹³C₂ and the partial reduction of Acetyl Chloride-¹³C₂. The choice between these pathways is often dictated by the availability of the starting material, desired scale, and specific laboratory capabilities.

Pathway A: Controlled Oxidation of Ethanol-¹³C₂

This is arguably the most direct and frequently used laboratory-scale method. It leverages the partial oxidation of a primary alcohol to an aldehyde. The core challenge and the key to success in this synthesis lie in preventing the over-oxidation of the acetaldehyde product to ¹³C₂-acetic acid.[7][8]

Causality of Experimental Design: The boiling point of acetaldehyde is extremely low, at approximately 21°C.[9][] This physical property is not a hindrance but is instead exploited to control the reaction. By maintaining the reaction temperature just above acetaldehyde's boiling point but below that of ethanol (approx. 78°C), the desired product is distilled away from the reaction mixture as it is formed.[7] This immediate removal from the oxidizing environment is the critical step that prevents the secondary oxidation to carboxylic acid.

A common and effective oxidizing agent for this transformation is a mixture of sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄).[11] The reaction is typically performed by slowly adding the ¹³C₂-ethanol to the heated oxidizing solution, allowing for precise control over the reaction rate and distillation.[7][11]

Pathway B: Rosenmund Reduction of Acetyl Chloride-¹³C₂

An elegant alternative is the Rosenmund reduction, a classic name reaction involving the hydrogenation of an acyl chloride to an aldehyde.[12] This method uses a specific catalyst—palladium supported on barium sulfate (Pd/BaSO₄)—which is intentionally "poisoned" with a substance like quinoline or sulfur.[12][13]

Causality of Experimental Design: Palladium is a highly active hydrogenation catalyst that would typically reduce the acyl chloride all the way to a primary alcohol. However, the barium sulfate support and the catalyst poison serve to decrease the catalyst's activity.[13] This deactivation is fine-tuned to be potent enough to stop the reduction at the aldehyde stage, preventing the formation of ¹³C₂-ethanol.[12] This method is renowned for its high selectivity and generally good yields, making it an excellent choice if Acetyl Chloride-¹³C₂ is the more accessible starting material.

Comparative Analysis of Synthesis Pathways

The selection of a synthetic route is a strategic decision based on multiple factors. The following table provides a comparative summary to aid in this process.

| Parameter | Pathway A: Oxidation of Ethanol-¹³C₂ | Pathway B: Rosenmund Reduction of Acetyl Chloride-¹³C₂ |

| Starting Material | Ethanol-¹³C₂ | Acetyl Chloride-¹³C₂ |

| Key Reagents | Na₂Cr₂O₇ / H₂SO₄ (or other mild oxidants) | H₂, Palladium on Barium Sulfate (Pd/BaSO₄), Catalyst Poison |

| Typical Yield | 50-70% (highly dependent on distillation efficiency) | 60-80% |

| Purity (Crude) | Good; primary impurity is unreacted ethanol. | High; potential for trace alcohol from over-reduction. |

| Advantages | Utilizes a common and often cheaper starting material. The setup is straightforward for lab scale. | High selectivity, generally higher yields. A well-established and reliable named reaction. |

| Disadvantages | Risk of over-oxidation to acetic acid.[8] Requires careful temperature control. Use of hexavalent chromium reagents poses environmental and health concerns. | Requires handling of hydrogen gas and a specialized catalyst. The starting material can be more expensive and is moisture-sensitive. |

Experimental Protocol: Oxidation of Ethanol-¹³C₂ and Purification

This section provides a self-validating, step-by-step methodology for the synthesis and purification of Acetaldehyde-¹³C₂.

Synthesis Workflow Diagram

Sources

- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Profiling of aldehyde-containing compounds by stable isotope labelling-assisted mass spectrometry analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Profiling of aldehyde-containing compounds by stable isotope labelling-assisted mass spectrometry analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The application of Acetaldehyde - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Acetaldehyde-13C2 13C 99atom 1632-98-0 [sigmaaldrich.com]

- 11. prepchem.com [prepchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

Introduction: The Role of Isotopically Labeled Compounds in Advanced Research

An In-Depth Technical Guide to Acetaldehyde-¹³C: Properties, Applications, and Experimental Workflows

In the landscape of modern scientific inquiry, particularly within drug development and metabolic research, the ability to trace and quantify molecular pathways is paramount. Stable isotope labeling, utilizing non-radioactive isotopes like Carbon-13 (¹³C), has become an indispensable tool.[1][2] By replacing a standard ¹²C atom with a ¹³C atom, researchers can introduce a "heavy" label into a molecule of interest. This mass shift allows for the precise tracking of the molecule and its metabolic fate through complex biological systems using mass spectrometry and NMR spectroscopy.[3][4][5]

Acetaldehyde (CH₃CHO), a key intermediate in various biological and industrial processes, is a prime candidate for isotopic labeling.[6][7] Its involvement in ethanol metabolism, as well as its role as a precursor in the synthesis of various organic compounds, makes ¹³C-labeled acetaldehyde a valuable tool for elucidating metabolic fluxes and reaction mechanisms.[8][9] This guide provides a comprehensive overview of Acetaldehyde-¹³C, focusing on its core properties, applications, and a representative experimental workflow for its use as a metabolic tracer.

Core Properties of Acetaldehyde-¹³C Isotopologues

It is crucial to distinguish between the different isotopologues of Acetaldehyde-¹³C, as the position and number of ¹³C labels determine the specific experimental questions that can be addressed. The most common forms are Acetaldehyde-1-¹³C, where the label is on the carbonyl carbon, and Acetaldehyde-¹³C₂, where both carbon atoms are labeled.

| Property | Acetaldehyde-1-¹³C | Acetaldehyde-¹³C₂ |

| CAS Number | 2188-31-0[10][11][12] | 1632-98-0 |

| Molecular Formula | CH₃¹³CHO[10][12] | ¹³CH₃¹³CHO |

| Molecular Weight | 45.05 g/mol [10][11][12] | 46.04 g/mol |

| Synonyms | Acetic Aldehyde-1-¹³C, Ethanal-1-¹³C[11] | Acetaldehyde-1,2-¹³C₂ |

| Isotopic Purity | Typically ≥99 atom % ¹³C[10] | Typically ≥99 atom % ¹³C |

| Appearance | Colorless liquid or gas | Colorless liquid |

| Boiling Point | ~21°C[10] | ~21°C |

Synthesis and Availability

Isotopically labeled compounds like Acetaldehyde-¹³C are typically synthesized via established organic chemistry routes, substituting standard starting materials with their ¹³C-labeled counterparts. For instance, the oxidation of ¹³C-labeled ethanol can yield ¹³C-labeled acetaldehyde. The synthesis of acetals from acetaldehyde and ethanol is a well-documented process that can be adapted for labeled variants.[13][14] These high-purity labeled compounds are commercially available from specialized chemical suppliers, ensuring their accessibility for research purposes.

Applications in Research and Drug Development

The primary utility of Acetaldehyde-¹³C lies in its application as a tracer in metabolic studies. By introducing this labeled compound into a biological system, scientists can track the carbon backbone of acetaldehyde as it is incorporated into various downstream metabolites.

Metabolic Flux Analysis

¹³C Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell.[15] When a ¹³C-labeled substrate like Acetaldehyde-¹³C is introduced, the distribution of the ¹³C label in downstream metabolites provides a detailed map of metabolic pathway activity. This is particularly relevant in:

-

Cancer Research: Understanding how cancer cells reprogram their metabolism to support rapid proliferation.

-

Bioprocessing: Optimizing the production of biotherapeutics in cell cultures by identifying metabolic bottlenecks and by-product formation.[16]

-

Toxicology: Studying the metabolic pathways of xenobiotics and their potential for producing toxic metabolites. Acetaldehyde itself is a product of ethanol metabolism and is implicated in its toxic effects.[17]

Mechanistic Studies in Organic and Enzymatic Reactions

Acetaldehyde-¹³C can be used to elucidate the mechanisms of chemical and enzymatic reactions. By tracking the position of the ¹³C label in the products, researchers can infer the bond-breaking and bond-forming steps of a reaction.

Drug Metabolism and Pharmacokinetics (DMPK)

In drug development, understanding how a drug candidate is metabolized is a critical step. If a drug is synthesized using Acetaldehyde-¹³C as a precursor, the resulting ¹³C-labeled drug can be administered to track its metabolic fate. This helps in identifying metabolites, determining the rate of metabolism, and understanding potential drug-drug interactions. The label should ideally be in the core skeleton of the drug to prevent its early loss.[1]

Experimental Workflow: ¹³C-Labeling and Metabolite Analysis

The following is a generalized protocol for a stable isotope tracing experiment using Acetaldehyde-¹³C in a cell culture model.

Objective: To trace the metabolic fate of the acetaldehyde carbon backbone in cultured cells.

Materials:

-

Cells of interest (e.g., a specific cancer cell line)

-

Standard cell culture medium

-

Acetaldehyde-1-¹³C or Acetaldehyde-¹³C₂

-

Quenching solution (e.g., ice-cold methanol)

-

Extraction solvent (e.g., 80:20 methanol:water)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Protocol:

-

Cell Seeding and Growth: Culture cells under standard conditions to the desired confluence.

-

Introduction of the ¹³C Tracer: Replace the standard medium with a medium containing a known concentration of Acetaldehyde-¹³C.

-

Incubation: Incubate the cells with the labeled substrate for a predetermined time course. This allows for the uptake and metabolism of the ¹³C-labeled acetaldehyde.

-

Metabolism Quenching: Rapidly aspirate the medium and add an ice-cold quenching solution to halt all enzymatic activity.

-

Metabolite Extraction: Add a pre-chilled extraction solvent to the cells. Scrape the cells and collect the cell lysate.

-

Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites.

-

Mass Spectrometry Analysis: Analyze the extracted metabolites using LC-MS or GC-MS. The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C label from acetaldehyde.[18]

-

Data Analysis: The resulting data will show the relative abundance of different isotopologues for each detected metabolite. This information is then used to calculate metabolic fluxes and map the flow of carbon through the metabolic network.

Caption: A generalized workflow for a stable isotope tracing experiment.

Visualization of a Relevant Metabolic Pathway

Acetaldehyde is a central metabolite in ethanol metabolism. The following diagram illustrates the conversion of ethanol to acetate, a pathway that can be traced using Acetaldehyde-¹³C.

Caption: Metabolic conversion of ethanol to acetate via acetaldehyde.

Conclusion

Acetaldehyde-¹³C, in its various isotopologue forms, is a powerful tool for researchers in the life sciences. Its utility in tracing metabolic pathways, elucidating reaction mechanisms, and supporting drug development is well-established. By leveraging the principles of stable isotope labeling and modern analytical techniques like mass spectrometry, scientists can gain unprecedented insights into the complex biochemical processes that underpin both health and disease. This guide provides a foundational understanding of the properties and applications of Acetaldehyde-¹³C, empowering researchers to design and execute robust and informative experiments.

References

-

Pharmaffiliates. Acetaldehyde-13C | CAS No : 2188-31-0. [Link]

-

Wikipedia. Acetaldehyde. [Link]

-

MDPI. Classical Food Fermentations as Modern Biotechnological Platforms. [Link]

-

Advent Chembio. Uses of Acetaldehyde in Plastics & Pharma. [Link]

-

PNAS. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. [Link]

-

Sciencemadness Discussion Board. Acetaldehyde synthesis. [Link]

-

NIH National Library of Medicine. Targeted Metabolomic Methods for 13C Stable Isotope Labeling. [Link]

-

Organic Syntheses. acetal. [Link]

-

NIH National Library of Medicine. Partial 13C isotopic enrichment of nucleoside monophosphates. [Link]

-

NCBI Bookshelf. Acetaldehyde - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

-

NIH National Library of Medicine. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]

-

National Institute on Alcohol Abuse and Alcoholism. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. [Link]

- Google Patents. Process for preparing acetaldehyde diethyl acetal.

-

ACS Publications. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation. [Link]

-

YouTube. Utilizing Stable Isotope Tracers in Preclinical Models of Obesity. [Link]

-

RSC Publishing. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. [Link]

-

ACS Publications. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Partial 13C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 7. Acetaldehyde - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Uses of Acetaldehyde in Plastics & Pharma | Advent [adventchembio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 15. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Acetaldehyde-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Acetaldehyde

Acetaldehyde, a pivotal organic chemical intermediate and a significant component in various biological and industrial processes, is often studied using its isotopically labeled counterparts to elucidate metabolic pathways, reaction mechanisms, and environmental fate. Acetaldehyde-¹³C₂, in which both carbon atoms are the heavy isotope ¹³C, serves as a powerful tool in mass spectrometry-based research, allowing for precise tracing and quantification. However, the unique utility of this compound is matched by a critical need for stringent safety protocols. While the isotopic labeling does not alter the chemical reactivity, the inherent hazards of acetaldehyde remain. This guide provides a comprehensive, in-depth overview of the safety data for Acetaldehyde-¹³C₂, grounded in established protocols and authoritative sources, to ensure its safe and effective use in research and development.

Section 1: Compound Identification and Core Properties

1.1. Chemical Identity

-

Chemical Name: Acetaldehyde-1,2-¹³C₂

-

Synonyms: Ethanal-¹³C₂, Acetic aldehyde-¹³C₂[1]

-

CAS Number: 1632-98-0[2]

-

Molecular Formula: ¹³C₂H₄O[3]

-

Molecular Weight: 46.05 g/mol

1.2. Physicochemical Data

The physical and chemical properties of Acetaldehyde-¹³C₂ are essentially identical to those of its unlabeled analogue. These properties are critical for understanding its behavior in the laboratory and for designing appropriate safety measures.

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Pungent, fruity | [2] |

| Melting Point | -125 °C (-193 °F) | [2] |

| Boiling Point | 21 °C (70 °F) | [2] |

| Flash Point | -27 °C (-17 °F) closed cup | [2] |

| Explosive Limits | 4% to 57% by volume in air | [2] |

| Miscibility | Miscible with water | [2] |

| pH | 5 (at 20 °C) | [2] |

Section 2: Hazard Identification and GHS Classification

Acetaldehyde-¹³C₂ is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A thorough understanding of these hazards is the foundation of a robust safety protocol.

GHS Hazard Statements:

-

H224: Extremely flammable liquid and vapor. [2][3] This is due to its low flash point and wide explosive limits, making it a significant fire and explosion hazard.

-

H319: Causes serious eye irritation. [1][2] Vapors and direct contact can cause severe irritation to the eyes.

-

H335: May cause respiratory irritation. [1][2][3] Inhalation of vapors can irritate the nose, throat, and lungs.[4]

-

H351: Suspected of causing cancer. [2] The International Agency for Research on Cancer (IARC) has classified acetaldehyde as a Group 1 carcinogen (carcinogenic to humans), and it is listed as reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).

-

H402: Harmful to aquatic life. [2] Spills and improper disposal can pose a threat to aquatic ecosystems.[4]

GHS Pictograms:

Caption: GHS Pictograms for Acetaldehyde-¹³C₂.

Signal Word: Danger [2]

Section 3: Safe Handling and Storage Protocols

The inherent volatility and reactivity of Acetaldehyde-¹³C₂ necessitate meticulous handling and storage procedures to mitigate risks.

3.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the substance in a well-ventilated area.

-

Fume Hood: All work with Acetaldehyde-¹³C₂ must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[2]

-

Explosion-Proof Equipment: Use explosion-proof electrical, lighting, and ventilating equipment to prevent ignition of flammable vapors.[1][2]

3.2. Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE are critical for preventing personal exposure.

| PPE Type | Specifications | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield with safety glasses.[2] | Protects against splashes and vapors that can cause severe eye irritation. |

| Hand Protection | Butyl rubber gloves with a minimum thickness of 0.7 mm.[3] | Provides resistance to permeation by acetaldehyde. Breakthrough times should be considered for prolonged tasks. |

| Skin and Body Protection | Flame-retardant and antistatic protective clothing. A lab coat is the minimum requirement. | Protects skin from accidental contact and reduces the risk of ignition from static discharge. |

| Respiratory Protection | An approved supplied-air respirator or an air-purifying respirator with an AX-type filter for low-boiling organic compounds is necessary if ventilation is inadequate or for emergency situations.[3] | Protects against inhalation of harmful and irritating vapors. |

3.3. Storage Requirements: Maintaining Compound Integrity and Safety

Proper storage is crucial to prevent degradation, polymerization, and the creation of hazardous conditions.

-

Temperature: Store in a well-ventilated place, refrigerated at +2°C to +8°C.[2]

-

Light: Protect from light.[2]

-

Incompatible Materials: Store away from oxidizing agents, acids, bases, and sources of ignition.[3] Acetaldehyde can form explosive peroxides on prolonged contact with air.[4]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent peroxide formation.

Section 4: Emergency Procedures

Prompt and correct responses to emergencies can significantly reduce the severity of an incident.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[2]

-

Specific Hazards: Acetaldehyde is extremely flammable and its vapors are heavier than air, which can travel to a source of ignition and flash back.[1][4] Containers may explode when heated.[2][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

4.3. Accidental Release Measures

A systematic approach is essential for safely managing a spill.

Caption: Workflow for Responding to an Acetaldehyde-¹³C₂ Spill.

Step-by-Step Spill Response Protocol:

-

Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area and secure the entrance.[4]

-

Eliminate Ignition Sources: Turn off all sources of ignition, including flames, sparks, and hot surfaces.[1][4]

-

Don Appropriate PPE: Before entering the spill area, put on the required personal protective equipment, including respiratory protection.[1]

-

Contain the Spill: For larger spills, create a dike around the spill using an inert material like sand or earth to prevent it from spreading.[2]

-

Absorb the Spill: Absorb the spilled liquid with a non-combustible absorbent material such as vermiculite, dry sand, or earth.[2][4]

-

Collect and Store: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for disposal.[4]

-

Ventilate the Area: Increase ventilation in the spill area to disperse any remaining vapors.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

-

Dispose of Waste: Dispose of the collected waste and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][2]

Section 5: Toxicological Information

Understanding the toxicological properties of Acetaldehyde-¹³C₂ is essential for appreciating the health risks associated with exposure.

-

Acute Toxicity: Harmful if swallowed.[3] May be harmful if inhaled or in contact with skin.[2]

-

Skin Corrosion/Irritation: May cause moderate skin irritation.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

-

Carcinogenicity: Suspected of causing cancer.[1][2] Classified as a Group 1 carcinogen by IARC.

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

Section 6: Disposal Considerations

Proper disposal of Acetaldehyde-¹³C₂ and its contaminated waste is a critical final step in its safe handling.

-

Waste Classification: This material and its container must be disposed of as hazardous waste.

-

Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[1][2] Do not allow the material to enter drains or waterways.

-

Container Disposal: Uncleaned containers should be treated as the product itself.

Conclusion: A Culture of Safety

Acetaldehyde-¹³C₂ is an invaluable tool for scientific advancement, but its use demands a steadfast commitment to safety. By understanding its properties, recognizing its hazards, and diligently adhering to the protocols outlined in this guide, researchers can mitigate the risks and foster a laboratory environment where both groundbreaking science and personal safety can thrive. This guide serves as a foundational resource, and it is imperative that all users supplement this information with institution-specific training and a thorough review of the most current Safety Data Sheet provided by the supplier.

References

-

ACETALDEHYDE (1,2-¹³C₂, 99%) Safety Data Sheet. Cambridge Isotope Laboratories, Inc. Link

-

Safety Data Sheet: Acetaldehyde. Carl ROTH. Link

-

SAFETY DATA SHEET: Acetaldehyde. Sigma-Aldrich. Link

-

Acetaldehyde - Hazardous Substance Fact Sheet. New Jersey Department of Health. Link

-

SAFETY DATA SHEET: Acetaldehyde. Airgas. Link

Sources

Unraveling Cellular Fates: A Technical Guide to the Applications of Acetaldehyde-¹³C in Metabolic Research

Foreword: Beyond a Simple Metabolite

Acetaldehyde, often relegated to the role of a toxic intermediate in ethanol metabolism, is a molecule of profound significance in cellular biochemistry and pathology. Its high reactivity and central position in metabolic pathways make it a critical player in a spectrum of biological processes, from energy production to carcinogenesis. The advent of stable isotope labeling, particularly with Carbon-13 (¹³C), has empowered researchers to trace the metabolic fate of acetaldehyde with unprecedented precision. This guide provides an in-depth exploration of the potential applications of Acetaldehyde-¹³C, offering a technical and practical framework for its use in elucidating metabolic pathways, understanding disease mechanisms, and accelerating drug discovery.

The Foundation: Principles of ¹³C-Acetaldehyde as a Metabolic Tracer

Stable isotope tracers have revolutionized metabolic research by allowing scientists to follow the journey of a molecule through complex biochemical networks. Acetaldehyde labeled with ¹³C at one or both carbon positions ([1-¹³C]-, [2-¹³C]-, or [1,2-¹³C₂]acetaldehyde) serves as a powerful tool for several key reasons:

-

Direct Introduction into a Key Metabolic Node: Unlike administering ¹³C-ethanol, which requires initial oxidation, using ¹³C-acetaldehyde directly probes the metabolic pathways downstream of its formation. This is crucial for dissecting the effects of acetaldehyde itself, independent of the metabolic perturbations induced by ethanol oxidation, such as changes in the NADH/NAD⁺ ratio.

-

Tracing Carbon Flow: The ¹³C label acts as a beacon, allowing for the tracking of the carbon atoms from acetaldehyde as they are incorporated into other metabolites. This enables the qualitative and quantitative assessment of metabolic fluxes through various pathways.

-

Minimal Isotope Effect: Carbon-13 is a stable, non-radioactive isotope. Its slightly higher mass compared to ¹²C results in a negligible kinetic isotope effect for most enzymatic reactions, ensuring that the labeled molecules behave virtually identically to their unlabeled counterparts within the biological system.[1]

The general workflow for a ¹³C-acetaldehyde tracing experiment is a multi-step process that demands careful planning and execution.

Caption: A generalized workflow for metabolic studies using Acetaldehyde-¹³C.

Core Applications in Metabolic Research

The versatility of Acetaldehyde-¹³C lends itself to a wide array of applications in metabolic research, each providing unique insights into cellular function and dysfunction.

Probing Aldehyde Dehydrogenase (ALDH) Activity and its Pharmacological Modulation

Aldehyde dehydrogenases, particularly the mitochondrial ALDH2 isozyme, are the primary enzymes responsible for the detoxification of acetaldehyde.[2] Deficiencies in ALDH2 activity, common in a significant portion of the East Asian population, lead to acetaldehyde accumulation and are associated with an increased risk of various diseases.[3][4] Acetaldehyde-¹³C provides a direct and quantitative method to assess ALDH activity in vitro and in cellular models.

The core principle of this application lies in tracing the conversion of ¹³C-acetaldehyde to ¹³C-acetate. By measuring the rate of ¹³C-acetate formation, one can directly infer the activity of ALDH.

Experimental Protocol: In Vitro Screening of ALDH2 Modulators

This protocol outlines a method for screening small molecule libraries for potential activators or inhibitors of ALDH2 using Acetaldehyde-¹³C.

Materials:

-

Recombinant human ALDH2 enzyme

-

[1,2-¹³C₂]Acetaldehyde

-

NAD⁺

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Internal standard: [¹³C₂]Acetate

-

Quenching solution (e.g., ice-cold acetonitrile)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, NAD⁺, and the test compound at various concentrations.

-

Enzyme Addition: Add recombinant ALDH2 to each well to initiate the reaction. Include control wells with no enzyme and wells with a known ALDH2 inhibitor (e.g., disulfiram).

-

Substrate Addition: Start the enzymatic reaction by adding a known concentration of [1,2-¹³C₂]Acetaldehyde to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

-

Quenching: Stop the reaction by adding ice-cold acetonitrile containing the [¹³C₂]Acetate internal standard.

-

Sample Preparation: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of [1,2-¹³C₂]acetate produced.

Data Analysis: The activity of ALDH2 in the presence of each test compound can be calculated by comparing the rate of [1,2-¹³C₂]acetate formation to the control wells. Activators will show an increased rate of product formation, while inhibitors will show a decreased rate.

| Parameter | Description |

| Substrate | [1,2-¹³C₂]Acetaldehyde |

| Enzyme | Recombinant human ALDH2 |

| Cofactor | NAD⁺ |

| Product | [1,2-¹³C₂]Acetate |

| Analytical Method | LC-MS/MS |

| Readout | Rate of [1,2-¹³C₂]Acetate formation |

Causality in Experimental Design: The use of ¹³C-labeled acetaldehyde and an internal standard allows for highly accurate and precise quantification, minimizing matrix effects and variations in sample processing. This self-validating system ensures the reliability of the screening results.

Tracing the Fate of Acetaldehyde in Central Carbon Metabolism

Upon its conversion to acetate, the carbon backbone of acetaldehyde can enter central carbon metabolism in the form of acetyl-CoA. Acetaldehyde-¹³C is an invaluable tool for tracing the incorporation of these carbons into the tricarboxylic acid (TCA) cycle, gluconeogenesis, and fatty acid synthesis.

Caption: The metabolic fate of Acetaldehyde-¹³C in central carbon metabolism.

By analyzing the isotopologue distribution in key metabolites such as citrate, glutamate, and glucose, researchers can gain insights into the relative contributions of acetaldehyde-derived carbons to these pathways. This is particularly relevant in the context of alcoholic liver disease, where altered substrate utilization is a hallmark of the pathology.[5][6]

Experimental Protocol: Tracing ¹³C-Acetaldehyde in Cultured Hepatocytes

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

-

Cell culture medium

-

[1,2-¹³C₂]Acetaldehyde

-

Metabolism quenching solution (e.g., -80°C methanol)

-

Metabolite extraction solvent (e.g., 80:20 methanol:water)

-

GC-MS or LC-MS/MS system

Procedure:

-

Cell Culture: Culture hepatocytes to the desired confluency.

-

Labeling: Replace the standard culture medium with a medium containing a defined concentration of [1,2-¹³C₂]Acetaldehyde. Due to the volatility of acetaldehyde, ensure a sealed incubation environment.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), rapidly wash the cells with ice-cold saline and quench metabolism by adding -80°C methanol.

-

Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Add the extraction solvent, vortex, and incubate on ice.

-

Sample Preparation: Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen.

-

Derivatization (for GC-MS): If using GC-MS, derivatize the dried metabolites to increase their volatility.

-

Analysis: Analyze the samples by GC-MS or LC-MS/MS to determine the ¹³C enrichment in downstream metabolites.

Data Interpretation: The mass isotopomer distribution of TCA cycle intermediates and other metabolites will reveal the extent to which acetaldehyde-derived carbons have been incorporated, providing a measure of pathway activity.[7][8]

Investigating Acetaldehyde-Induced Adduct Formation

Acetaldehyde is a highly reactive electrophile that can form covalent adducts with nucleophilic sites on proteins and DNA.[9] These adducts can impair protein function and lead to mutations, contributing to the pathogenesis of alcoholic liver disease and cancer.[4][10] The use of ¹³C-labeled acetaldehyde allows for the sensitive and specific detection of these adducts using mass spectrometry.

Adductomics: The field of "adductomics" aims to comprehensively identify and quantify DNA and protein adducts. By exposing cells or animals to ¹³C-acetaldehyde, researchers can specifically search for the characteristic mass shift in tryptic peptides (for proteins) or nucleosides (for DNA), enabling the identification of novel adduction sites and the quantification of adduct levels.[4]

Protocol Highlight: Detection of ¹³C-Acetaldehyde-Protein Adducts

-

Exposure: Treat cells or animals with ¹³C-acetaldehyde.

-

Protein Extraction and Digestion: Isolate total protein and perform a tryptic digest.

-

LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.

-

Data Analysis: Search the MS/MS data for peptides with a mass modification corresponding to the addition of a ¹³C-acetaldehyde moiety.

This approach provides definitive evidence of acetaldehyde-protein interactions and can help to elucidate the molecular mechanisms of acetaldehyde-induced cellular damage.

Drug Development and Therapeutic Applications

The insights gained from ¹³C-acetaldehyde research have direct implications for drug development.

-

Screening for ALDH Activators: As outlined in section 2.1, ¹³C-acetaldehyde-based assays can be used to identify compounds that enhance the activity of ALDH2. Such compounds have therapeutic potential for reducing toxic acetaldehyde levels in individuals with ALDH2 deficiency and in treating conditions exacerbated by acetaldehyde, such as alcohol-induced flushing and potentially some forms of cardiovascular disease.[11]

-

Evaluating Therapies for Alcoholic Liver Disease: In preclinical models of alcoholic liver disease, ¹³C-acetaldehyde can be used to assess the efficacy of therapeutic interventions aimed at reducing acetaldehyde-induced metabolic dysregulation and adduct formation.

-

Development of Novel Cancer Therapies: Given the role of acetaldehyde in carcinogenesis, understanding how cancer cells metabolize acetaldehyde could open up new therapeutic avenues. For example, inhibitors of acetaldehyde metabolism could be explored as a strategy to selectively kill cancer cells that are dependent on this pathway.

Future Perspectives and Conclusion

The application of Acetaldehyde-¹³C in metabolic research is still an expanding field. Future advancements in analytical technologies, such as improved mass spectrometry and NMR techniques, will further enhance the sensitivity and scope of these studies. The integration of ¹³C-acetaldehyde tracing with other "omics" technologies, such as proteomics and transcriptomics, will provide a more holistic understanding of the cellular response to acetaldehyde.

References

-

An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

- Thiele, G. M., Duryee, M. J., Willis, M. S., Sorrell, M. F., Freeman, T. L., Tuma, D. J., & Klassen, L. W. (2010). Acetaldehyde adducts in alcoholic liver disease.

- Chen, C. H., Ferreira, J. C., Gross, E. R., & Mochly-Rosen, D. (2014). Targeting aldehyde dehydrogenase 2: new therapeutic opportunities. Physiological reviews, 94(1), 1–34.

- Dean, J., Meigh, L., & Powner, M. W. (2016). 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism. Methods in enzymology, 561, 129–165.

- Jiang, Y., Zhang, T., He, R., Liu, Y., Wang, S., He, H., ... & Zhou, Z. (2017). Hepatic Overproduction of 13-HODE Due to ALOX15 Upregulation Contributes to Alcohol-Induced Liver Injury in Mice. Scientific reports, 7(1), 8825.

- Shen, J., Li, S., & Chen, Z. (2009). In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy. Metabolic brain disease, 24(3), 439–453.

-

A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Isotopic tracing with carbon-13 in primary hepatocytes. (2019, November 20). Protocols.io. Retrieved January 23, 2026, from [Link]

-

A Structural Assignment for a Stable Acetaldehyde-Lysine Adduct*. (1994, December 8). Journal of Biological Chemistry. Retrieved January 23, 2026, from [Link]

-

Uncovering newly identified aldehyde dehydrogenase 2 genetic variants that lead to acetaldehyde accumulation after an alcohol challenge. (2024, July 29). eLife. Retrieved January 23, 2026, from [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved January 23, 2026, from [Link]

-

Development of alcoholic liver disease model for drug evaluation from human induced pluripotent stem cell derived liver organoids. (2024, March 12). bioRxiv. Retrieved January 23, 2026, from [Link]

- Antoniewicz, M. R. (2018). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Metabolic engineering, 47, 193–205.

- Thiele, G. M., Duryee, M. J., & Tuma, D. J. (2019). Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder. Biomolecules, 9(5), 185.

- Chen, C. H., Cruz, L. A., Mochly-Rosen, D., & Zakhari, S. (2015). Pharmacological recruitment of aldehyde dehydrogenase 3A1 (ALDH3A1) to assist ALDH2 in acetaldehyde and ethanol metabolism in vivo.

-

[13C2]-Acetaldehyde promotes unequivocal formation of 1,N2-propano-2'-deoxyguanosine in human cells. (2011, May 25). Chemical research in toxicology. Retrieved January 23, 2026, from [Link]

- Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Metabolic engineering, 16, 12–23.

-

An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- Chen, C. H., Ferreira, J. C., Gross, E. R., & Mochly-Rosen, D. (2014). Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities. Physiological reviews, 94(1), 1–34.

- Clendinen, C. S., Stupp, G. S., Ajredini, R., & Edison, A. S. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Analytical and bioanalytical chemistry, 406(28), 7049–7059.

- You, M., & Arteel, G. E. (2019). Pathophysiological Aspects of Alcohol Metabolism in the Liver. International journal of molecular sciences, 20(11), 2649.

- Singal, A. K., & Shah, V. H. (2024). Alcohol-related liver disease (ALD): current perspectives on pathogenesis, therapeutic strategies, and animal models. Frontiers in Physiology, 15, 1519634.

-

Full article: Acetaldehyde-derived modifications on cytosolic human carbonic anhydrases. (2011, June 16). Taylor & Francis. Retrieved January 23, 2026, from [Link]

-

Use of 13C Stable Isotope Labelling for Pathway and Metabolic Flux Analysis in Leishmania Parasites. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- Li, Y., Wang, Y., Zhang, M., Geng, L., Li, X., Wu, T., ... & Zheng, M. (2020). Alcohol inhibits T-cell glucose metabolism and hepatitis in ALDH2-deficient mice and humans: roles of acetaldehyde and glucocorticoids. Gut, 69(4), 743–754.

- Allen, D. K., & Young, S. A. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical chemistry, 86(1), 444–452.

-

First synthesis of (1,2- 13C 2)-monolignol glucosides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detecting ALDH2 activity in live cells via conditional metabolic labeling - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04198H [pubs.rsc.org]

- 3. In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Alcohol-related liver disease (ALD): current perspectives on pathogenesis, therapeutic strategies, and animal models [frontiersin.org]

- 7. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetaldehyde adducts in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. journals.physiology.org [journals.physiology.org]

An Introductory Guide to the Application of Acetaldehyde-¹³C in Scientific Research

A Senior Application Scientist's Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling Metabolic Fates with Carbon-13

In the intricate world of metabolic research and drug development, the ability to trace the journey of molecules is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful tool, offering a window into the dynamic processes that govern cellular function and dysfunction.[1][2] Acetaldehyde, a key intermediate in numerous biological and industrial processes, when labeled with ¹³C (Acetaldehyde-¹³C), becomes a highly specific probe to elucidate metabolic pathways, quantify flux, and understand the mechanisms of xenobiotic metabolism. This guide provides a comprehensive, in-depth overview of the principles and practicalities of utilizing Acetaldehyde-¹³C in your experimental workflows. We will delve into the causality behind experimental design, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Significance of Acetaldehyde and the Power of ¹³C Labeling

Acetaldehyde (CH₃CHO) is a naturally occurring organic compound that plays a multifaceted role in biology and chemistry. It is a central intermediate in alcoholic fermentation, a product of ethanol metabolism in the liver, and a component of various industrial syntheses.[3][4] Given its reactivity and metabolic significance, understanding its fate within a biological system is crucial for fields ranging from toxicology to biofuel production.

The use of Acetaldehyde-¹³C provides a distinct advantage over unlabeled studies. The ¹³C isotope is non-radioactive and possesses a nuclear spin, making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] Furthermore, the mass difference between ¹²C and ¹³C allows for clear differentiation and quantification using mass spectrometry (MS).[8] This enables researchers to:

-

Trace Metabolic Pathways: Follow the incorporation of the ¹³C label from acetaldehyde into downstream metabolites, thereby mapping its metabolic fate.[1][9]

-

Quantify Metabolic Flux: Determine the rate at which acetaldehyde is processed through various pathways.[10][11]

-

Elucidate Drug Metabolism: Investigate how xenobiotics, including drugs, are metabolized and the role of acetaldehyde in these processes.

-

Identify Novel Metabolites: Discover previously unknown metabolic products of acetaldehyde by tracking the unique isotopic signature.[12]

Physicochemical Properties and Handling of Acetaldehyde-¹³C

Before embarking on any experimental work, a thorough understanding of the physical and chemical properties of Acetaldehyde-¹³C is essential for both experimental success and laboratory safety.

| Property | Value | Reference |

| Molecular Formula | C¹³CH₄O | [13] |

| Molecular Weight | 45.05 g/mol (for single ¹³C) | [13] |

| Appearance | Colorless liquid or gas | [14] |

| Boiling Point | 20.1 °C | [14] |

| Melting Point | -123 °C | [14] |

| Solubility | Miscible with water, ethanol, diethyl ether | [14] |

| Storage | 2-8°C in a tightly sealed container under inert gas | [13][15] |

Critical Safety Considerations: Acetaldehyde is a flammable, volatile, and potentially carcinogenic compound.[14][15] Therefore, all handling must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[15][16] Due to its low boiling point, it should be stored at refrigerated temperatures to minimize vaporization.[15][17]

Experimental Design: A Strategic Approach to Using Acetaldehyde-¹³C

A well-designed experiment is the cornerstone of reliable and reproducible results. The choice of experimental system, labeling strategy, and analytical technique depends on the specific research question.

Choosing Your Experimental System

-

Cell Culture: Ideal for controlled studies of cellular metabolism.[18] When introducing Acetaldehyde-¹³C to cell cultures, it is crucial to determine the optimal concentration and incubation time to ensure sufficient label incorporation without inducing toxicity.

-

In Vivo Models: Essential for understanding the systemic metabolism of acetaldehyde. Administration can be achieved through various routes, and the distribution and metabolism of the ¹³C label can be tracked in different tissues and biofluids.[19]

Labeling Strategies

The position of the ¹³C label within the acetaldehyde molecule is a critical consideration. Commercially available Acetaldehyde-¹³C can be labeled at the C1 (carbonyl) or C2 (methyl) position, or be uniformly labeled ([1,2-¹³C₂]acetaldehyde). The choice of labeling pattern will determine which downstream metabolites will carry the ¹³C signature. For instance, if you are interested in the fate of the carbonyl carbon, Acetaldehyde-1-¹³C would be the appropriate choice.

Caption: Logical workflow for designing experiments using Acetaldehyde-¹³C.

Core Methodologies: From Sample Preparation to Data Analysis

This section outlines the fundamental protocols for working with Acetaldehyde-¹³C, focusing on cell culture systems as a common experimental model.

Protocol: ¹³C-Labeling of Adherent Mammalian Cells

This protocol provides a step-by-step guide for introducing Acetaldehyde-¹³C into a cell culture system.

Materials:

-

Adherent mammalian cells of interest

-

Complete cell culture medium

-

Acetaldehyde-¹³C (sterile filtered)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution (e.g., 60% methanol in water, -80°C)

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Medium Exchange: Remove the existing medium and wash the cells once with pre-warmed PBS.

-

Labeling Medium Preparation: Prepare fresh complete medium and supplement it with the desired concentration of Acetaldehyde-¹³C. The optimal concentration should be determined empirically to maximize labeling and minimize cytotoxicity.

-

Incubation: Add the labeling medium to the cells and incubate for the desired period. The incubation time will depend on the metabolic rate of the cells and the pathway of interest.

-

Metabolism Quenching and Cell Harvesting:

-

Quickly aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS to remove any remaining extracellular label.

-

Immediately add ice-cold quenching solution to the culture vessel to arrest all enzymatic activity.

-

Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.

-

-

Metabolite Extraction: Proceed immediately to your chosen metabolite extraction protocol (e.g., using chloroform/methanol/water).

Analytical Techniques for Detecting ¹³C-Labeled Metabolites

The two primary techniques for analyzing the incorporation of ¹³C from acetaldehyde are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

4.2.1. NMR Spectroscopy

¹³C-NMR provides detailed structural information about the labeled metabolites. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, allowing for the identification of the labeled carbon's position within a molecule.[7]

Key Considerations for NMR Analysis:

-

Sample Purity: Samples must be of high purity to obtain clean spectra.

-

Concentration: NMR is a relatively insensitive technique, requiring higher concentrations of labeled metabolites.

-

1D and 2D NMR: 1D ¹³C NMR provides a basic spectrum, while 2D techniques like HSQC and HMBC can be used to resolve complex mixtures and confirm structural assignments.[20]

Caption: Analytical workflow for tracing Acetaldehyde-¹³C in biological systems.

4.2.2. Mass Spectrometry (MS)

MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹³C results in a predictable mass shift in the labeled metabolites, allowing for their detection and quantification.[1][8]

Key Considerations for MS Analysis:

-

Chromatographic Separation: Coupling MS with liquid chromatography (LC) or gas chromatography (GC) is essential for separating complex mixtures of metabolites before detection.[12][21]

-

Isotopologue Distribution Analysis: The pattern of ¹³C incorporation (mass isotopomer distribution) can provide valuable information about the activity of different metabolic pathways.[22]

-

Internal Standards: The use of uniformly ¹³C-labeled internal standards is highly recommended for accurate quantification of metabolites.[23][24][25]

Data Interpretation: From Raw Data to Biological Insight

The final and most critical step is the interpretation of the analytical data. For NMR data, this involves assigning peaks to specific carbons in known or novel metabolites. For MS data, it involves identifying compounds based on their mass and fragmentation patterns and quantifying the extent of ¹³C labeling.

Quantitative Analysis:

The percentage of ¹³C enrichment in a metabolite can be calculated from the MS data by comparing the peak intensities of the labeled (M+n) and unlabeled (M) isotopologues. This information can then be used in metabolic flux analysis (MFA) models to calculate the rates of metabolic reactions.[10][26]

Conclusion: A Powerful Tool for Discovery

Acetaldehyde-¹³C is a versatile and powerful tool for researchers in a wide range of disciplines. By carefully designing experiments, employing robust analytical methodologies, and thoughtfully interpreting the resulting data, scientists can gain unprecedented insights into the metabolic fate of this important molecule. This guide has provided a foundational framework for the effective use of Acetaldehyde-¹³C. As with any advanced technique, a thorough understanding of the underlying principles and meticulous attention to detail are the keys to unlocking its full potential for scientific discovery.

References

-

Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025-11-20). NIH. [Link]

-

Acetaldehyde - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. [Link]

-

Classical Food Fermentations as Modern Biotechnological Platforms: Alcoholic, Acetic, Butyric, Lactic and Propionic Pathways and Applications. MDPI. [Link]

-

Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. (2022-06-22). YouTube. [Link]

-

Origin of acetaldehyde during milk fermentation using (13)C-labeled precursors. PubMed. [Link]

-

CAS No : 2188-31-0| Chemical Name : this compound. Pharmaffiliates. [Link]

-

Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. (2025-08-07). ResearchGate. [Link]

-

Acetaldehyde synthesis. (2002-06-03). Sciencemadness Discussion Board. [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

-

Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards. PubMed. [Link]

-

In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy. Springer. [Link]

-

A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance. (2025-01-18). NIH. [Link]

-

Safety Data Sheet: Acetaldehyde. Carl ROTH. [Link]

-

Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly 13C-Labeled Standards Derived from Spirulina. (2018-03-13). ACS Publications. [Link]

-

Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Vanderbilt University. [Link]

-

Western Carolina University Standard Operating Procedure for the use of Acetaldehyde. Western Carolina University. [Link]

-

13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0000990). HMDB. [Link]

-

acetal. Organic Syntheses Procedure. [Link]

-

Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. (2023-11-04). bioRxiv. [Link]

-

Acetaldehyde - properties, characteristics and health effects. (2024-06-14). PCC Group. [Link]

-

Title: WiCell Neural Stem Cell Protocols Document type. (2024-09-21). WiCell. [Link]

-

Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards. ResearchGate. [Link]

- US5527969A - Process for preparing acetaldehyde diethyl acetal.

-

C-13 nmr spectrum of ethanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Imaging Acetaldehyde Formation During Ethanol Metabolism in Living Cells using a Hydrazinyl Naphthalimide Fluorescent Probe. PMC. [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed. [Link]

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. [Link]

-

Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. (2024-10-04). PNAS. [Link]

-

A Complete Guide to Acetaldehyde Safety & Risk Management. CloudSDS. [Link]

-

13C Isotope Labeled. Romer Labs. [Link]

-

Methods in Molecular Biology. Weizmann Institute of Science. [Link]

-

NMR spectrum of acetaldehyde | NMR spectroscopy.. (2021-09-02). YouTube. [Link]

-

Acetaldehyde. National Institute of Standards and Technology. [Link]

-

1H- and 13C-NMR Spectroscopic Study of Chemical Equilibria in the System Acetaldehyde + Water. (2025-08-06). ResearchGate. [Link]

-

13C stable isotope labeling followed by ultra-high performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry (UHPLC/Q-TOF MS) was applied to identify the metabolites of honokiol in rat small intestines. Analytical Methods (RSC Publishing). [Link]

-

In vivo stable isotope labeling of 13C and 15N.... (2015-05-12). F1000Research. [Link]

Sources

- 1. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 3. Classical Food Fermentations as Modern Biotechnological Platforms: Alcoholic, Acetic, Butyric, Lactic and Propionic Pathways and Applications | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Acetaldehyde(75-07-0) 13C NMR [m.chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. C-13 nmr spectrum of ethanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. romerlabs.com [romerlabs.com]

- 9. Origin of acetaldehyde during milk fermentation using (13)C-labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. 13C stable isotope labeling followed by ultra-high performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry (UHPLC/Q-TOF MS) was applied to identify the metabolites of honokiol in rat small intestines - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Acetaldehyde - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. wcu.edu [wcu.edu]

- 16. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]

- 17. Acetaldehyde - properties, characteristics and health effects | PCC [products.pcc.eu]

- 18. pnas.org [pnas.org]

- 19. In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. biorxiv.org [biorxiv.org]